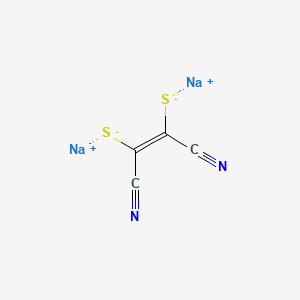

Dimercaptomaleonitrile disodium salt hydrate

Description

Dimercaptomaleonitrile disodium salt hydrate (CAS: 5466-54-6) is a sulfur-containing organic compound with the molecular formula C₄N₂Na₂S₂·xH₂O and a molecular weight of 186.17 g/mol . It is characterized by two thiol (-SH) groups and two nitrile (-CN) groups attached to a maleonitrile core. This compound is widely used in synthetic chemistry as a key reagent for forming sulfur-bridged macrocyclic structures, such as sulfanyl porphyrazines and phthalocyanines . Its reactivity stems from the nucleophilic thiol groups, which participate in alkylation and macrocyclization reactions under mild conditions (e.g., DMF, 50°C) .

Properties

Molecular Formula |

C4N2Na2S2 |

|---|---|

Molecular Weight |

186.2 g/mol |

IUPAC Name |

disodium;(Z)-1,2-dicyanoethene-1,2-dithiolate |

InChI |

InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2/b4-3-;; |

InChI Key |

UIEQIOFOWZBELJ-GSBNXNDCSA-L |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/[S-])/[S-].[Na+].[Na+] |

Canonical SMILES |

C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis Using N,N-Dimethylformamide (DMF) and Potassium Carbonate

A widely reported method involves the reaction of dimercaptomaleonitrile disodium salt with various electrophiles in the presence of potassium carbonate as a base in anhydrous N,N-dimethylformamide (DMF) solvent at elevated temperatures (around 50 °C) for extended periods (20–72 hours). This method is adapted from protocols used in the synthesis of maleonitrile derivatives for macrocyclic compounds.

- Reagents : Dimercaptomaleonitrile disodium salt hydrate, potassium carbonate (K2CO3), DMF.

- Conditions : Stirring under argon atmosphere, 50 °C, 20–72 hours.

- Workup : Filtration through celite, solvent evaporation under reduced pressure, chromatographic purification (normal and reversed-phase chromatography).

- Yields : Varying from moderate to good (approximately 32–68%) depending on the derivative synthesized.

This method was successfully employed to prepare maleonitrile derivatives for subsequent Linstead tetramerization reactions to form magnesium(II) porphyrazines, indicating the utility of the salt in complex organic syntheses.

Alkylation Reactions Leading to Functionalized Derivatives

This compound serves as a nucleophile in alkylation reactions with haloalkyl compounds, often in the presence of potassium carbonate in DMF. For example:

- Alkylation with 3,6-dihydroxybenzene-1,2-dicarbonitrile to form phthalonitrile derivatives.

- Reaction with 1,4-dibromobutane to yield intermediates for macrocyclization.

- Subsequent alkylation of these intermediates with dimercaptomaleonitrile sodium salt hydrate to yield sulfanyl maleonitrile derivatives.

These reactions typically proceed at 50 °C for about 20 hours, followed by chromatographic purification. Side reactions such as dimer formation are noted and require careful chromatographic separation.

Linstead Macrocyclization Reaction

After preparation of the maleonitrile derivatives, the Linstead tetramerization reaction is performed in n-butanol using magnesium n-butoxide as a base to form symmetrical magnesium(II) porphyrazines. This step is crucial for the synthesis of macrocyclic compounds incorporating the dimercaptomaleonitrile moiety.

- Reaction conditions: Reflux in n-butanol, typically 20 hours.

- Yields: Moderate, around 25–34%, depending on precursor purity and reaction conditions.

- Purification: Chromatography to isolate the macrocyclic product.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with K2CO3 in DMF | Dimercaptomaleonitrile disodium salt + electrophile | 50 °C | 20–72 h | 32–68 | Requires inert atmosphere, chromatographic purification |

| Dimer formation side reaction | During alkylation with 1,4-dibromobutane | 50 °C | 20 h | 43 (side product) | Needs careful separation |

| Linstead tetramerization | Magnesium n-butoxide in n-butanol | Reflux | 20 h | 25–34 | Forms macrocyclic porphyrazines |

Analytical and Characterization Techniques

- NMR Spectroscopy : Both ^1H and ^13C NMR are used to confirm the structure of intermediates and final products. Characteristic signals include thiol-related carbons and nitrile carbons.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights and purity.

- UV-Vis Spectrophotometry : Used to characterize macrocyclic products, showing absorption maxima typical for porphyrazine cores.

- Chromatography : Both normal and reversed-phase chromatography are essential for purification due to side reactions and formation of dimers.

Research Findings and Notes

- The use of potassium carbonate as a base in DMF is effective for alkylation reactions involving this compound.

- Side reactions, such as dimerization, are common and require attention during purification.

- The Linstead macrocyclization is a key step for synthesizing macrocyclic compounds incorporating the dimercaptomaleonitrile moiety.

- Photochemical and electrochemical studies of derivatives indicate low fluorescence and singlet oxygen generation, attributed to sulfur atoms in the structure, which may influence the compound’s applications.

- The compound is stable as a hydrate form and is commercially available with purity ≥95% on a dry basis.

Chemical Reactions Analysis

Types of Reactions

Dimercaptomaleonitrile disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimercaptomaleonitrile disodium salt hydrate, with the formula · x, is a versatile compound employed across a spectrum of scientific research applications . Also known as disodium (Z)-1,2-dicyano-1,2-ethenebis(thiolate) or Bahr's salt, it functions primarily as a ligand for transition metals .

Scientific Research Applications

this compound is used in various scientific applications:

- Ligand in Transition Metal Chemistry It is utilized as a ligand for transition metals .

- Synthesis of Maleonitrile Derivatives Dimercaptomaleonitrile disodium salt is a key component in synthesizing novel maleonitrile derivatives . For instance, it reacts with (6-bromo-1-oxohexyl)ferrocene to produce a novel maleonitrile derivative, which is then used to synthesize magnesium(II) porphyrazine .

- Material Sciences Ferrocene, when combined with dimercaptomaleonitrile sodium salt, has applications in material sciences .

- Catalysis Ferrocene combined with dimercaptomaleonitrile sodium salt is used in catalysis .

- Medicinal Chemistry Ferrocene combined with dimercaptomaleonitrile sodium salt has applications in medicinal chemistry .

- Diagnostic Applications Ferrocene combined with dimercaptomaleonitrile sodium salt is used in diagnostic applications .

- Preparation of Maleonitrile Derivative Dimercaptomaleonitrile disodium salt may be used in the preparation of cis-2,3-bis[6-(1,2-closo-dodecarboranyl)hexylthio] maleonitrile .

- Alkylation Reactions It is used in alkylation reactions to synthesize various derivatives . For example, it reacts with but-1-yl 4-hydroxybenzoate and 1,4-dibromobutane to form compounds used in synthesizing sulfanyl porphyrazine derivatives .

Case Studies

- Synthesis of Porphyrazine and Phthalocyanine Derivatives Dimercaptomaleonitrile sodium salt is used in synthesizing nipagin-functionalized porphyrazine and phthalocyanine derivatives. It is involved in alkylation reactions and macrocyclization reactions to form sulfanyl porphyrazine derivatives .

- Synthesis of Octaferrocenyl-Substituted Magnesium(II) Sulfanyl Porphyrazine Dimercaptomaleonitrile sodium salt is combined with (6-bromo-1-oxohexyl)ferrocene to yield a novel maleonitrile derivative. This derivative is then subjected to an autocyclotetramerization reaction under Linstead conditions to obtain an octaferrocenyl-substituted magnesium(II) sulfanyl porphyrazine .

Data Table

Mechanism of Action

The mechanism of action of dimercaptomaleonitrile disodium salt hydrate involves its ability to form stable complexes with transition metals. This interaction is facilitated by the presence of thiol groups, which can coordinate with metal ions . The compound can also interact with biological molecules, such as proteins and enzymes, through similar coordination mechanisms .

Comparison with Similar Compounds

Functional Group Analysis

The following table highlights key differences in functional groups and applications between dimercaptomaleonitrile disodium salt hydrate and other disodium salt hydrates:

Structural and Reactivity Differences

This compound :

Nucleotide disodium salts (AMP, GMP, IMP) :

- Feature phosphate esters and nucleobases (adenine, guanine). Participate in phosphorylation, energy transfer (ATP/ADP), and serve as chromatography standards .

β-Glycerophosphate disodium salt hydrate :

1-Naphthyl phosphate disodium salt hydrate :

Key Research Findings

- Dimercaptomaleonitrile enables the synthesis of sulfanyl porphyrazines in 32% yield under optimized macrocyclization conditions .

- Nucleotide disodium salts show pH-dependent retention in HPLC, critical for analytical method development .

- β-Glycerophosphate enhances osteoblast differentiation in vitro by acting as a phosphate source .

Biological Activity

Dimercaptomaleonitrile disodium salt hydrate, also known as (Z)-2,3-dimercapto-2-butenedinitrile disodium salt, is a compound with notable biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CNNaS$$_2)

- Molecular Weight : 186.166 g/mol

- CAS Number : 5466-54-6

- Density : 1.385 g/cm³

- Boiling Point : 216.6 °C at 760 mmHg

Synthesis and Characterization

This compound can be synthesized through various methods involving alkylation reactions. For instance, it has been utilized in the synthesis of maleonitrile derivatives by reacting with different alkylating agents in solvents such as DMF (N,N-dimethylformamide) under controlled temperatures .

The characterization of this compound typically involves techniques such as UV-Vis spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry to confirm its structure and purity .

Biological Activity

The biological activity of this compound is primarily attributed to its thiol groups, which can participate in redox reactions and interact with various biological molecules. Here are some key findings regarding its biological activity:

Antioxidant Properties

Dimercaptomaleonitrile disodium salt exhibits significant antioxidant activity. Its thiol groups can scavenge free radicals, which is crucial in protecting cells from oxidative stress. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and improve cellular antioxidant defenses .

Antimicrobial Activity

Research indicates that dimercaptomaleonitrile disodium salt has antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Photodynamic Activity

The compound has been investigated for its photodynamic properties, particularly in the context of phototherapy for cancer treatment. When incorporated into liposomal formulations, dimercaptomaleonitrile derivatives have shown promise in generating reactive oxygen species (ROS) upon light activation, leading to tumor cell apoptosis .

Case Studies

-

Synthesis of Maleonitrile Derivatives :

A study reported the successful synthesis of maleonitrile derivatives using dimercaptomaleonitrile disodium salt as a starting material. The derivatives exhibited enhanced photophysical properties suitable for applications in photodynamic therapy . -

Antioxidant Activity Assessment :

A comparative study evaluated the antioxidant capacity of dimercaptomaleonitrile disodium salt against standard antioxidants like ascorbic acid. The results indicated that the compound significantly reduced oxidative stress markers in cell cultures . -

Antimicrobial Efficacy :

In another investigation, the antimicrobial activity of dimercaptomaleonitrile disodium salt was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing sulfanyl porphyrazine derivatives using dimercaptomaleonitrile disodium salt hydrate?

this compound is utilized as a key reagent in synthesizing sulfanyl porphyrazines. A typical protocol involves:

- Alkylation : Reacting 1,4-dibromobutane with precursors like but-1-yl 4-hydroxybenzoate in dimethylformamide (DMF) at room temperature for 72 hours to form intermediates.

- Thiolation : Substituting bromine groups with this compound in DMF at 50°C for 20 hours to yield dimercaptomaleonitrile derivatives.

- Macrocyclization : Using magnesium butanolate in refluxing butanol (120°C, 20 hours) to form the porphyrazine or phthalocyanine macrocycle . Yields for these steps vary (e.g., 25–76% for intermediates, 32% for macrocycles), with side products like dimers forming during alkylation .

Q. How is column chromatography applied to purify intermediates in dimercaptomaleonitrile-based syntheses?

After alkylation or thiolation steps, column chromatography is critical for isolating target compounds. For example:

- Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) separate dimers (e.g., 43% yield) from monomers.

- Monitoring via TLC ensures purity, particularly when isolating dimercaptomaleonitrile derivatives for macrocyclization .

Advanced Research Questions

Q. What strategies mitigate dimerization side products during alkylation steps in porphyrazine synthesis?

Dimer formation (e.g., 43% yield in ) arises from competing nucleophilic substitution. Mitigation approaches include:

Q. How do reaction conditions influence the yield of sulfanyl phthalocyanines in macrocyclization?

Macrocyclization efficiency (32% yield in ) depends on:

- Catalyst selection : Magnesium butanolate facilitates deprotonation and cyclization.

- Solvent polarity : Butanol’s high boiling point enables prolonged reflux, enhancing ring closure.

- Substituent effects : Electron-withdrawing groups (e.g., nitrile in dimercaptomaleonitrile) stabilize the transition state .

Q. What analytical techniques validate the structure of dimercaptomaleonitrile-derived macrocycles?

Post-synthesis characterization involves:

- NMR spectroscopy : Confirming substituent integration and macrocycle symmetry.

- Mass spectrometry : Verifying molecular ion peaks (e.g., MALDI-TOF for high-MW phthalocyanines).

- Elemental analysis : Cross-checking empirical formulas against theoretical values .

Data Contradictions and Methodological Challenges

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

Variability in yields (e.g., 25–76% for intermediates in ) may stem from:

- Purity of starting materials : Trace moisture or impurities can derail stoichiometry.

- Chromatographic losses : Aggressive elution or column overloading reduces recoverable product.

- Reaction scalability : Bench-scale vs. micro-scale conditions often yield divergent results. Reproducibility requires strict control of anhydrous conditions and standardized purification protocols .

Q. Why does this compound favor thiolation over other sulfur-containing reagents?

Compared to dithiols or thioacetates, dimercaptomaleonitrile offers:

- Dual reactivity : The nitrile groups stabilize transition states during nucleophilic substitution.

- Steric accessibility : Linear structure minimizes steric hindrance during alkylation.

- Byproduct solubility : Sodium counterions improve aqueous workup efficiency .

Methodological Recommendations

Q. What protocols optimize the storage and handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.